Tris(2',3',5',6'-tetramethylbiphenyl-4-carboxylic acid)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2’,3’,5’,6’-tetramethylbiphenyl-4-carboxylic acid)borane is a boron-containing compound with a unique structure that includes three biphenyl groups, each substituted with four methyl groups and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2’,3’,5’,6’-tetramethylbiphenyl-4-carboxylic acid)borane typically involves the reaction of boron trihalides with the corresponding biphenyl carboxylic acid derivatives. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trihalides. The general reaction scheme is as follows:
Preparation of Biphenyl Carboxylic Acid Derivative: The biphenyl carboxylic acid derivative is synthesized by Friedel-Crafts acylation of biphenyl with the appropriate acyl chloride, followed by reduction and carboxylation.
Formation of Tris(2’,3’,5’,6’-tetramethylbiphenyl-4-carboxylic acid)borane: The biphenyl carboxylic acid derivative is reacted with boron trihalides (such as boron trichloride) in the presence of a Lewis acid catalyst to form the desired borane compound.
Industrial Production Methods
Industrial production of Tris(2’,3’,5’,6’-tetramethylbiphenyl-4-carboxylic acid)borane involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tris(2’,3’,5’,6’-tetramethylbiphenyl-4-carboxylic acid)borane undergoes various types of chemical reactions, including:
Oxidation: The borane can be oxidized to form boronic acids or borates.
Reduction: It can act as a reducing agent in certain organic transformations.
Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in aqueous or organic solvents under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are performed in inert atmospheres to prevent oxidation.
Substitution: Electrophilic aromatic substitution reactions are carried out using reagents like halogens, nitrating agents, or sulfonating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Reduced organic compounds with boron-containing by-products.
Substitution: Substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
Tris(2’,3’,5’,6’-tetramethylbiphenyl-4-carboxylic acid)borane has several scientific research applications:
Organic Synthesis: It is used as a catalyst in various organic transformations, including cross-coupling reactions and hydrosilylation.
Catalysis: The compound acts as a Lewis acid catalyst in a range of reactions, promoting the formation of carbon-carbon and carbon-heteroatom bonds.
Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.
Medicinal Chemistry: The compound is explored for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.
Mechanism of Action
The mechanism of action of Tris(2’,3’,5’,6’-tetramethylbiphenyl-4-carboxylic acid)borane involves its role as a Lewis acid. The boron atom in the compound has an empty p-orbital, which can accept electron pairs from donor molecules. This property allows the compound to activate substrates and facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and substrate being used.
Comparison with Similar Compounds
Similar Compounds
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and used in similar catalytic applications.
Tris(2,4,6-trimethylphenyl)borane: Another borane compound with methyl-substituted phenyl groups, used in organic synthesis and catalysis.
Tris(2,6-dimethylphenyl)borane: A borane with dimethyl-substituted phenyl groups, also used in various chemical reactions.
Uniqueness
Tris(2’,3’,5’,6’-tetramethylbiphenyl-4-carboxylic acid)borane is unique due to the presence of both methyl and carboxylic acid groups on the biphenyl rings. This structural feature imparts distinct electronic properties and reactivity, making it a versatile compound in organic synthesis and catalysis.
Properties
Molecular Formula |
C51H51BO6 |
---|---|
Molecular Weight |
770.8 g/mol |
IUPAC Name |
4-[4-bis[4-(4-carboxyphenyl)-2,3,5,6-tetramethylphenyl]boranyl-2,3,5,6-tetramethylphenyl]benzoic acid |
InChI |
InChI=1S/C51H51BO6/c1-25-31(7)46(32(8)26(2)43(25)37-13-19-40(20-14-37)49(53)54)52(47-33(9)27(3)44(28(4)34(47)10)38-15-21-41(22-16-38)50(55)56)48-35(11)29(5)45(30(6)36(48)12)39-17-23-42(24-18-39)51(57)58/h13-24H,1-12H3,(H,53,54)(H,55,56)(H,57,58) |
InChI Key |
CLEQBRQQYCMENQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C(=C1C)C)C2=CC=C(C=C2)C(=O)O)C)C)(C3=C(C(=C(C(=C3C)C)C4=CC=C(C=C4)C(=O)O)C)C)C5=C(C(=C(C(=C5C)C)C6=CC=C(C=C6)C(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.